molecular formula C12H16N2O5 B567763 4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid CAS No. 1245698-26-3

4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid

Cat. No.: B567763
CAS No.: 1245698-26-3
M. Wt: 268.269
InChI Key: RSRFILVQWROGPW-UHFFFAOYSA-N
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Description

4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid is an organic compound with the molecular formula C12H16N2O5 It is characterized by the presence of a nitrophenoxy group attached to an ethylamino chain, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid typically involves a multi-step process:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This is achieved by reacting phenol with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Etherification: The 4-nitrophenol is then subjected to etherification with ethylene oxide to form 2-(4-nitrophenoxy)ethanol.

    Amination: The 2-(4-nitrophenoxy)ethanol undergoes amination with butylamine to yield 4-((2-(4-nitrophenoxy)ethyl)amino)butane.

    Oxidation: Finally, the 4-((2-(4-nitrophenoxy)ethyl)amino)butane is oxidized to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be further oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethylamino chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Yields nitro derivatives.

    Reduction: Yields amino derivatives.

    Substitution: Yields substituted ethylamino derivatives.

Scientific Research Applications

4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The ethylamino chain can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The butanoic acid moiety can participate in acid-base interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(4-Nitrophenoxy)ethyl)amino)butane
  • 2-(4-Nitrophenoxy)ethanol
  • 4-Nitrophenol

Uniqueness

4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid is unique due to the presence of both a nitrophenoxy group and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the nitrophenoxy group enhances its reactivity, while the butanoic acid moiety provides additional functional versatility.

Properties

IUPAC Name

4-[2-(4-nitrophenoxy)ethylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c15-12(16)2-1-7-13-8-9-19-11-5-3-10(4-6-11)14(17)18/h3-6,13H,1-2,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRFILVQWROGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCNCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697121
Record name 4-{[2-(4-Nitrophenoxy)ethyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245698-26-3
Record name 4-{[2-(4-Nitrophenoxy)ethyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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